molecular formula C22H24N4OS B305634 2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone

2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone

Cat. No. B305634
M. Wt: 392.5 g/mol
InChI Key: IMAFDXHYUHTPNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of various enzymes and has shown promising results in various biological assays.

Mechanism of Action

The mechanism of action of 2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone involves the inhibition of various enzymes. It has been shown to bind to the active site of the enzyme and prevent its normal function. This inhibition leads to a decrease in the activity of the enzyme, which can have various effects on biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone depend on the specific enzyme that it inhibits. For example, inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, which can have various effects on cognition and memory. Inhibition of monoamine oxidase can lead to an increase in the levels of neurotransmitters such as dopamine and serotonin, which can have various effects on mood and behavior.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone in lab experiments include its potency as an enzyme inhibitor, its specificity for certain enzymes, and its potential applications in various scientific research fields. However, the limitations include the potential for off-target effects and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone. These include further studies on its mechanism of action, its potential applications in various scientific research fields, and its potential as a therapeutic agent for various diseases. Additionally, further studies on its pharmacokinetics and toxicity are needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone involves a multi-step reaction. The first step involves the reaction of 4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol with 2-bromo-1-(pyrrolidin-1-yl)ethanone in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then treated with sodium hydride and 1,2-dibromoethane to yield the final product.

Scientific Research Applications

2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone has been extensively studied for its potential applications in various scientific research fields. It has shown promising results as an inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been studied for its potential anticancer activity and has shown promising results in various cancer cell lines.

properties

Product Name

2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone

Molecular Formula

C22H24N4OS

Molecular Weight

392.5 g/mol

IUPAC Name

2-[[4-phenyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C22H24N4OS/c27-21(25-15-7-8-16-25)17-28-22-24-23-20(14-13-18-9-3-1-4-10-18)26(22)19-11-5-2-6-12-19/h1-6,9-12H,7-8,13-17H2

InChI Key

IMAFDXHYUHTPNG-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CCC4=CC=CC=C4

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CCC4=CC=CC=C4

Origin of Product

United States

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